molecular formula C9H14 B6603765 (but-3-yn-2-yl)cyclopentane CAS No. 2137766-66-4

(but-3-yn-2-yl)cyclopentane

Cat. No.: B6603765
CAS No.: 2137766-66-4
M. Wt: 122.21 g/mol
InChI Key: FWUYSZWSQDPOFF-UHFFFAOYSA-N
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Description

(but-3-yn-2-yl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a but-3-yn-2-yl group. This compound is of interest due to its unique structure, which combines the properties of both cyclopentane and alkyne functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (but-3-yn-2-yl)cyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with but-3-yn-2-yl halides under basic conditions. Another method includes the use of transition metal-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of cyclopentyl halides with but-3-yn-2-yl acetylene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using cyclopentane and but-3-yn-2-yl halides. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

(but-3-yn-2-yl)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(but-3-yn-2-yl)cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (but-3-yn-2-yl)cyclopentane involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming new ring structures that can interact with biological targets. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(but-3-yn-2-yl)cyclopentane is unique due to its combination of a cyclopentane ring and an alkyne group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

but-3-yn-2-ylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-3-8(2)9-6-4-5-7-9/h1,8-9H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUYSZWSQDPOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)C1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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